molecular formula C13H17NO2 B13177265 Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13177265
M. Wt: 219.28 g/mol
InChI Key: PDCTYVKORRQBBA-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative valued as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in the development of biologically active molecules, and this specific compound, featuring a ester group and a meta-methylphenyl substitution, serves as a key building block for the synthesis of more complex target structures . Researchers utilize this scaffold in the exploration of new therapeutic agents; for instance, structurally similar pyrrolidine-3-carboxylic acid derivatives have demonstrated promising antibacterial activity against relevant pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, analogous pyrrolidine compounds are critical intermediates in patented synthetic routes for pharmaceutical ingredients, highlighting the strategic importance of this chemical class in process chemistry . The methyl ester functional group provides a handle for further synthetic manipulation, including hydrolysis to the corresponding acid or conversion to other derivatives like hydrazides, which can be used to generate combinatorial libraries for biological screening . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-10-4-3-5-11(8-10)13(12(15)16-2)6-7-14-9-13/h3-5,8,14H,6-7,9H2,1-2H3

InChI Key

PDCTYVKORRQBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methylphenylacetic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

    Oxidation: 3-(3-methylphenyl)pyrrolidine-3-carboxylic acid.

    Reduction: 3-(3-methylphenyl)pyrrolidine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and 3-methylphenyl groups enhances its binding affinity and selectivity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Pyrrolidine-3-Carboxylate Key Structural Features
Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate (Target) 3-methylphenyl Aromatic methyl group at meta position
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-chlorophenyl Electron-withdrawing Cl at para position
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride 3-bromophenyl (+ HCl salt) Bromine substituent; hydrochloride salt
(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate Methylthio (-SCH3) Sulfur-containing substituent
Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate 1-benzyl + 3-methyl Benzyl group at 1-position

Key Observations :

  • Steric Effects : The benzyl group in introduces significant steric bulk, which may hinder interactions in biological systems compared to the smaller 3-methylphenyl group.
  • Salt Forms : The hydrochloride salt in improves water solubility, a critical factor for bioavailability in drug candidates.

Key Observations :

  • High yields (e.g., 96% in ) are achievable with optimized conditions, such as using phenyl isocyanate in dry CH₂Cl₂.
  • Purity >99% is common for compounds characterized by LC or APCI-MS, while lower purity (e.g., 36% in ) may result from challenging purification steps.

Analytical Characterization

Common techniques for pyrrolidine derivatives include:

  • Mass Spectrometry (APCI-MS) : Used to confirm molecular weights (e.g., 475 for ).
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and stereochemistry .
  • FTIR : Identifies functional groups like ureido (1675 cm⁻¹) and ester carbonyls (1700–1750 cm⁻¹) .

Biological Activity

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with carboxylic acids or their esters. The synthesis often requires careful selection of reagents to ensure high yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Recent studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against different pathogens:
    PathogenMIC (µg/mL)
    Staphylococcus aureus75
    Escherichia coli125
    Bacillus subtilis100
    Pseudomonas aeruginosa>150
  • Anticancer Activity :
    • This compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it can induce apoptosis in various cancer cell lines, including liver and prostate cancer cells .
    • The compound's efficacy was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, some derivatives showed IC50 values as low as 2.15 µM against liver carcinoma cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of Kinases : Some studies suggest that pyrrolidine derivatives may inhibit key kinases involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .
  • Modulation of Neurotransmitter Systems : There is emerging evidence that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on HepG2 and PC-3 cell lines. Results indicated significant cytotoxicity, with specific structural modifications enhancing activity .
  • Antimicrobial Screening : A comprehensive antimicrobial screening demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications at the phenyl ring significantly affect potency; for example, substituents at specific positions can enhance or diminish activity.
  • The presence of electron-donating or withdrawing groups on the aromatic ring alters the compound's interaction with biological targets, influencing both efficacy and toxicity profiles .

Q & A

Q. Example Optimization Table :

ParameterBaseline ConditionOptimized ConditionYield Improvement
CatalystNoneZnCl₂ (10 mol%)15% → 68%
SolventTHFNMPDiastereomeric ratio: 2:1 → 5:1
Temperature80°C25°CPurity: 91% → 95%

Advanced: How should researchers address discrepancies in purity data across synthesis batches?

Methodological Answer:
Contradictions in purity (e.g., 91% vs. >95%) may arise from:

  • Purification Methods : Compare column chromatography (higher resolution) vs. recrystallization (cost-effective but less precise) .
  • Analytical Consistency : Standardize HPLC protocols (e.g., same column, mobile phase) .
  • Starting Material Quality : Verify supplier certificates (e.g., >95% purity for precursors) .

Advanced: What computational methods predict the compound’s physicochemical properties for drug discovery applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility and membrane permeability (e.g., logP prediction via ChemAxon) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
  • ADMET Prediction : Tools like SwissADME to estimate bioavailability and toxicity (e.g., CYP450 inhibition) .

Q. Example Computational Data :

PropertyPredicted ValueExperimental Value
logP2.82.6 (HPLC)
Aqueous Solubility0.12 mg/mL0.10 mg/mL
CYP3A4 InhibitionModerateConfirmed via assay

Advanced: How do substituent variations on the phenyl ring impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility .
  • Steric Effects : Bulky substituents (e.g., -Br) can hinder target binding, as seen in bromophenyl analogs .
  • Comparative SAR Studies : Test derivatives (e.g., 3-methylphenyl vs. 4-bromophenyl) in enzyme inhibition assays .

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